{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine
Overview
Description
{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine is a useful research compound. Its molecular formula is C12H17F2NO and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tailoring Amine Functionalized Hybrid Ceramics for CO2 Adsorption
- Research Context: This study focuses on hybrid ceramic materials with amine functions prepared from aminopropyltriethoxysilane and similar precursors for CO2 gas separation. The materials were pyrolyzed at low temperatures to enhance their applicability in gas separation.
- Key Findings: The amine group-bearing materials derived from aminopropyltriethoxysilane displayed notable CO2 sorption capacities, especially at higher temperatures. Hydrophobic precursors were found to reduce water adsorption but increase CO2 sorption capacity per amine group (Prenzel, Wilhelm, & Rezwan, 2014).
Esterification of Amine-Carboxyboranes with Orthoformates
- Research Context: This study examines the high-yield synthesis of amine-alkoxycarbonylboranes, including derivatives related to the compound , by reacting amine-carboxyborane with trialkyl orthoformate.
- Key Findings: The research demonstrates the efficient production of these compounds, which have potential applications in various organic syntheses and chemical processes (Mittakanti, Feakes, & Morse, 1992).
Synthesis and Characterization of Amine-Functionalized Silica
- Research Context: Investigating the synthesis and characterization of amine-functionalized colloidal silica, this research explores methods for creating and analyzing materials with potential applications in various sectors, including catalysis and drug delivery.
- Key Findings: The study highlights effective synthesis techniques for colloidal silica particles and explores methods for quantifying the surface density of amino groups, which is crucial for their application in various fields (Soto-Cantu, Cueto, Koch, & Russo, 2012).
In vitro Evaluation of Antioxidant Properties of Organoselenium Compounds
- Research Context: This research evaluates the antioxidant properties of an organoselenium compound that can mimic endogenous antioxidant enzymes like glutathione peroxidase, which is structurally similar to the compound .
- Key Findings: The compound displayed significant antioxidant properties and was more effective than other similar compounds in certain systems, highlighting its potential in pharmacological and therapeutic applications (Ibrahim, Muhammad, Naeem, Deobald, Kamdem, & Rocha, 2015).
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO/c1-9(2)7-15-8-10-5-3-4-6-11(10)16-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHSZLPVGONPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.